Tripolin B

Cell Cycle Mitosis Chemical Biology

Tripolin B (CAS 372164‑79‑9), also known as HTS‑05058 or 3‑(1H‑imidazol‑5‑ylmethylene)‑1,3‑dihydro‑2H‑indol‑2‑one, is a synthetic, ATP‑competitive small‑molecule inhibitor of the Aurora family of serine/threonine kinases [REFS‑1]. It exhibits in vitro IC₅₀ values of 2.5 µM against Aurora A and 6 µM against Aurora B [REFS‑1][REFS‑2].

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
CAS No. 372164-79-9
Cat. No. B2566831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripolin B
CAS372164-79-9
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=CN=CN3)C(=O)N2
InChIInChI=1S/C12H9N3O/c16-12-10(5-8-6-13-7-14-8)9-3-1-2-4-11(9)15-12/h1-7H,(H,13,14)(H,15,16)/b10-5-
InChIKeyVEEGZPWAAPPXRB-YHYXMXQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tripolin B (CAS 372164-79-9): ATP‑Competitive Aurora Kinase Inhibitor for In Vitro Mechanistic Studies


Tripolin B (CAS 372164‑79‑9), also known as HTS‑05058 or 3‑(1H‑imidazol‑5‑ylmethylene)‑1,3‑dihydro‑2H‑indol‑2‑one, is a synthetic, ATP‑competitive small‑molecule inhibitor of the Aurora family of serine/threonine kinases [REFS‑1]. It exhibits in vitro IC₅₀ values of 2.5 µM against Aurora A and 6 µM against Aurora B [REFS‑1][REFS‑2]. The compound is a structural analog of Tripolin A and serves as a tool compound for dissecting Aurora‑mediated signaling in cell‑free systems; it is not cell‑permeable and shows no Aurora inhibitory activity in intact cells [REFS‑1][REFS‑3].

Why Tripolin B Cannot Be Substituted with Other Aurora Kinase Inhibitors Without Experimental Validation


Aurora kinase inhibitors span a broad range of potencies, isoform selectivities, and cell‑permeability profiles. Substituting Tripolin B with a more potent pan‑Aurora inhibitor (e.g., VX‑680/Tozasertib) or a selective Aurora A inhibitor (e.g., MLN8237/Alisertib) will yield profoundly different biological outcomes: Tripolin B is inactive in cells, whereas those comparators arrest proliferation and induce apoptosis in cultured tumor cells [REFS‑1][REFS‑2]. Moreover, Tripolin B and its close analog Tripolin A display divergent off‑target signatures and functional effects, despite structural similarity [REFS‑3]. Thus, generic substitution without direct comparative data invalidates experimental conclusions.

Tripolin B: Quantitative Evidence for Differentiated Use Cases


Tripolin B Lacks Cellular Activity: Defined Negative Control for Aurora Inhibition Studies

Tripolin B shows no inhibitory effect on Aurora kinases in intact human cells, despite in vitro potency (IC₅₀ Aurora A = 2.5 µM, Aurora B = 6 µM) [REFS‑1]. In HeLa cells treated with 20 µM Tripolin B for up to 24 h, phosphorylation of the Aurora A substrate T288 and the Aurora B substrate histone H3 Ser10 remains unchanged, whereas Tripolin A (20 µM) robustly reduces both markers [REFS‑1][REFS‑2]. This cell‑inactive phenotype is a defining characteristic that distinguishes Tripolin B from cell‑active Aurora inhibitors such as Tripolin A, MLN8054, MLN8237, and VX‑680 [REFS‑3].

Cell Cycle Mitosis Chemical Biology Aurora Kinase Negative Control

Tripolin B Exhibits a Distinct Off‑Target Kinase Profile Relative to Tripolin A

Tripolin B and Tripolin A show divergent inhibitory activities against a panel of non‑Aurora kinases. Tripolin B displays 11‑fold higher potency against EGFR (IC₅₀ = 71.7 µM for Tripolin B vs. 11.0 µM for Tripolin A) and >10‑fold higher potency against KDR/VEGFR2 (IC₅₀ = 6.5 µM for Tripolin B vs. 17.9 µM for Tripolin A) [REFS‑1]. Conversely, Tripolin B is approximately 4‑fold less potent against Aurora A and roughly equipotent against Aurora B [REFS‑1]. This unique selectivity fingerprint makes Tripolin B a distinct tool for experiments where Aurora inhibition must be decoupled from EGFR or KDR modulation.

Kinase Profiling Selectivity Chemical Biology Aurora Kinase

Tripolin B Enhances Aurora A Thermal Stability to a Greater Extent than Tripolin A

In differential scanning fluorimetry (DSF) assays, Tripolin B stabilizes Aurora A to a greater degree than Tripolin A, indicating a distinct binding interaction. The melting temperature (Tm) of Aurora A increases from 45 °C (apo) to 53 °C in the presence of Tripolin B (ΔTm = +8 °C), compared to an increase to 47 °C with Tripolin A (ΔTm = +2 °C) [REFS‑1]. This 6 °C differential suggests Tripolin B may induce a different protein conformation or engage in additional stabilizing contacts.

Biophysics Differential Scanning Fluorimetry Ligand Binding Protein Stability

Tripolin B Exhibits Defined Physicochemical and Storage Specifications for Reproducible Use

Tripolin B is supplied as a yellow solid with a validated purity of ≥98% (by NMR) [REFS‑1][REFS‑2]. It is soluble in DMSO to at least 5 mg/mL (approximately 23.7 mM) [REFS‑3]. The compound is light‑sensitive and must be stored protected from light at –20 °C under desiccating conditions [REFS‑2]. These specifications ensure consistent in vitro activity across experiments and distinguish Tripolin B from less rigorously characterized Aurora tool compounds available from non‑validated sources.

Physicochemical Properties Stability Handling QC

Tripolin B: High‑Value Application Scenarios Based on Verified Evidence


Negative Control for Aurora Kinase Inhibitor Screening in Intact Cells

Because Tripolin B lacks cellular activity [REFS‑1][REFS‑2], it is an ideal negative control for high‑content imaging or biochemical assays that measure Aurora‑dependent phosphorylation events (e.g., pAurora A T288, pHistone H3 Ser10). Including Tripolin B at 20 µM alongside a cell‑active Aurora inhibitor (e.g., MLN8237 or Tripolin A) confirms that observed changes are due to intracellular target engagement rather than non‑specific effects or vehicle artifacts.

In Vitro Aurora A‑Ligand Biophysical Characterization (e.g., DSF, ITC, X‑ray Crystallography)

Tripolin B stabilizes Aurora A with a ΔTm of +8 °C in DSF experiments, 6 °C greater than the stabilization conferred by Tripolin A [REFS‑3]. This property makes Tripolin B a useful tool for biophysical studies that require a robust thermal shift signal or for generating distinct Aurora A‑ligand co‑crystal structures to understand alternative binding modes.

Differential Kinase Profiling Studies to Dissect Off‑Target Effects

Tripolin B’s unique inhibition profile—particularly its higher potency against KDR (IC₅₀ = 6.5 µM) compared to Tripolin A (IC₅₀ = 17.9 µM) and its weaker EGFR inhibition [REFS‑4]—allows researchers to differentiate Aurora‑mediated phenotypes from those driven by EGFR or VEGFR2 signaling. This is especially relevant in angiogenesis or oncology models where KDR/VEGFR2 activity may confound interpretation.

Positive Control for In Vitro Aurora A/B Enzymatic Assays

With well‑characterized in vitro IC₅₀ values (Aurora A = 2.5 µM; Aurora B = 6 µM) [REFS‑1][REFS‑2], Tripolin B serves as a reliable positive control for recombinant Aurora kinase activity assays. Its moderate potency allows for clear dose‑response curves and facilitates comparison with more potent or selective Aurora inhibitors in the same assay system.

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